Linoleic acid, ethoxylated, phosphated is a complex chemical compound formed by the ethoxylation and phosphation of linoleic acid. Linoleic acid itself is a polyunsaturated fatty acid commonly found in plant oils, nuts, and seeds, playing a significant role in biological membranes due to its structural properties. The ethoxylation process involves the addition of ethylene oxide to linoleic acid, which modifies its hydrophilic-lipophilic balance, enhancing its solubility in water and making it useful as a surfactant. Phosphation introduces phosphate groups into the structure, further increasing its functionality in various applications such as emulsification and stabilization in formulations .
These reactions not only alter the physical properties of linoleic acid but also enhance its applicability in various industrial formulations .
Linoleic acid is essential for human health as it serves as a precursor for various bioactive lipids involved in cellular signaling and inflammation regulation. Ethoxylated and phosphated derivatives may exhibit enhanced biological activities compared to their parent compounds. For instance, they can function as emulsifiers in cosmetic formulations, promoting skin penetration and moisture retention. Additionally, these compounds may have antioxidant properties that protect cells from oxidative stress .
The synthesis of linoleic acid, ethoxylated, phosphated can be achieved through several methods:
These methods are optimized based on desired product characteristics such as molecular weight and degree of substitution .
Linoleic acid, ethoxylated, phosphated has diverse applications across various industries:
Research has indicated that linoleic acid derivatives can interact with other compounds in formulations to enhance performance. For example, studies have shown that combining linoleic acid with other fatty acids or surfactants can improve the stability and efficacy of emulsions used in cosmetic products. Additionally, interaction studies suggest potential synergistic effects when used alongside other anionic or nonionic surfactants in cleaning applications .
Several compounds share structural similarities with linoleic acid, ethoxylated, phosphated. Below is a comparison highlighting their uniqueness:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Linolenic Acid Ethoxylate | Contains three double bonds (C18:3) | Higher unsaturation than linoleic acid |
Oleic Acid Ethoxylate | Monounsaturated fatty acid (C18:1) | Less hydrophilic than polyunsaturated variants |
Castor Oil Ethoxylate | Contains ricinoleic acid (C18:1) | Unique hydroxyl group provides additional functions |
Stearic Acid Ethoxylate | Saturated fatty acid (C18) | More solid at room temperature |
Linoleic acid's unique polyunsaturated structure allows for better fluidity and flexibility in membranes compared to saturated or monounsaturated fatty acids. Its derivatives possess enhanced emulsifying properties due to the combination of hydrophilic ethylene oxide units and hydrophobic fatty acids .
Linoleic acid serves as the foundational structural component of linoleic acid, ethoxylated, phosphated compounds, representing an essential polyunsaturated omega-6 fatty acid with the molecular formula C₁₈H₃₂O₂ [1]. The fundamental structure consists of an eighteen-carbon aliphatic chain containing two cis double bonds positioned at carbons 9 and 12, designated as (9Z,12Z)-octadecadienoic acid [3]. The complete chemical formula is HOOC(CH₂)₇CH=CHCH₂CH=CH(CH₂)₄CH₃, where both alkene groups exhibit cis configuration [1].
The molecular architecture of linoleic acid features a carboxylic acid functional group at one terminus and a methyl group at the opposite end, with the characteristic double bonds creating kinks in the carbon chain that influence the physical properties of the molecule [1] [3]. The presence of these unsaturated bonds renders the fatty acid susceptible to oxidative modifications and provides sites for further chemical derivatization [15]. Research demonstrates that the double bond positions at carbons 9 and 12 are critical for the biological activity and chemical reactivity of linoleic acid derivatives [4].
The ethoxylation process involves the addition of ethylene oxide units to the carboxylic acid group of linoleic acid, creating polyethylene glycol ester linkages with the general formula RCOO-(CH₂CH₂O)ₙH [8]. This modification fundamentally alters the hydrophilic-lipophilic balance of the molecule by introducing hydrophilic polyoxyethylene chains to the lipophilic fatty acid backbone [5]. The ethoxylation reaction typically occurs under alkaline conditions using catalysts such as potassium hydroxide, sodium hydroxide, or specialized heterogeneous catalysts [9].
The degree of ethoxylation, represented by the number of ethylene oxide units (n), can range from 1 to over 100 units depending on reaction conditions and desired properties [8] [11]. Research indicates that the ethoxylation process follows a statistical distribution, resulting in a mixture of homologues with varying chain lengths centered around an average value [19]. The ethoxylated fatty acid derivatives exhibit enhanced water solubility and surface activity compared to the parent linoleic acid, with properties that can be precisely tuned by controlling the extent of ethoxylation [5] [9].
The phosphorylation of ethoxylated linoleic acid occurs through the reaction of the terminal hydroxyl group of the polyethylene glycol chain with phosphorylating agents, primarily phosphorus pentoxide (P₂O₅) or polyphosphoric acid [6] [10]. The phosphorylation reaction follows the general mechanism: P₂O₅ + 3ROH → (RO)₂PO₃H + (RO)PO₃H₂, where R represents the ethoxylated linoleic acid moiety [35]. This process yields a mixture of monoester and diester phosphates in ratios that can be controlled through reaction stoichiometry and conditions [27].
The phosphate group attachment mechanism involves nucleophilic attack by the hydroxyl oxygen on the phosphorus center, forming a phosphorus-oxygen bond while eliminating water [12]. Research demonstrates that the reaction typically produces approximately 65% monoester and 35% diester phosphates by weight when conducted at a 3:1 molar ratio of substrate to phosphorylating agent [27]. The resulting phosphate esters exhibit anionic character due to the presence of ionizable phosphoric acid groups, conferring unique surface-active properties and pH stability to the final compound [6] [12].
Nuclear magnetic resonance spectroscopy represents the primary analytical method for structural characterization of ethoxylated phosphated fatty acids, with ³¹P nuclear magnetic resonance providing specific information about phosphate ester distribution and structure [27] [47]. The ³¹P nuclear magnetic resonance technique enables differentiation between monoester, diester, and free phosphoric acid components through characteristic chemical shift patterns [27]. Typical ³¹P nuclear magnetic resonance chemical shifts range from approximately δ250 to -δ250, with monoester and diester phosphates exhibiting distinct spectral signatures [47].
Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry serves as a complementary technique for molecular weight distribution analysis of ethoxylated compounds [44] [46]. This methodology provides detailed information about the degree of ethoxylation and molecular weight distribution within the product mixture [19] [44]. Electrospray ionization mass spectrometry offers enhanced sensitivity for lower molecular weight components and enables tandem mass spectrometry experiments for structural elucidation [22] [44].
Infrared spectroscopy provides functional group identification, with characteristic phosphate ester stretching frequencies appearing in the 1000-1300 cm⁻¹ region and ethylene oxide chain vibrations observable in the 1100-1150 cm⁻¹ range [21]. ¹H nuclear magnetic resonance spectroscopy enables quantification of ethoxylation degree through integration of ethylene oxide proton signals relative to fatty acid chain protons [9] [25].
High-performance liquid chromatography coupled with mass spectrometry detection represents the most widely employed method for separation and quantification of ethoxylated phosphated fatty acid components [20] [22]. Reversed-phase chromatography using C₈ or C₁₈ stationary phases effectively separates compounds based on hydrophobic interactions, with elution order determined by alkyl chain length and degree of ethoxylation [20] [21]. Mobile phase systems typically employ water-acetonitrile gradients with acidic modifiers to optimize peak shape and resolution [21] [22].
Gas chromatography-mass spectrometry requires derivatization of the phosphate and hydroxyl groups due to the non-volatile nature of these compounds [26]. Silylation or methylation reactions convert polar functional groups to volatile derivatives suitable for gas chromatographic analysis [24]. Solid-phase extraction techniques using C₁₈ or polymeric sorbents enable sample concentration and matrix cleanup prior to chromatographic analysis [20] [45].
Ion-pair liquid chromatography with tri-n-butylamine provides enhanced separation of phosphate ester isomers through electrostatic interactions [45]. This technique proves particularly valuable for distinguishing monoester and diester phosphate components in complex mixtures [27] [45]. Detection limits in the nanogram per liter range can be achieved using electrospray ionization tandem mass spectrometry detection [20] [45].
The phosphorylation reaction produces distinct structural isomers characterized by the number of ethoxylated linoleic acid chains attached to the phosphoric acid core [27] [28]. Monoester configurations contain a single ethoxylated linoleic acid chain bound to phosphoric acid, resulting in compounds with two remaining ionizable hydroxyl groups and higher water solubility [28] [35]. Diester configurations feature two ethoxylated linoleic acid chains attached to the same phosphorus center, leaving one ionizable hydroxyl group and exhibiting intermediate hydrophilic-lipophilic properties [27] [28].
Research demonstrates that monoester phosphates typically exhibit superior wetting and dispersing properties compared to diester analogues due to their enhanced anionic character [27]. The monoester to diester ratio can be systematically controlled through reaction stoichiometry, with typical commercial products containing 50-70% monoester and 30-50% diester components [27]. Analytical data indicates that increasing the degree of ethoxylation generally favors monoester formation due to steric hindrance effects around the phosphorus center [27].
Triester phosphates, containing three ethoxylated fatty acid chains, represent a minor component in most commercial preparations due to their reduced reactivity and lower surface activity [28]. The charge distribution and pH-dependent ionization behavior differ significantly between mono-, di-, and triester configurations, influencing their performance in various applications [28] [35].
The degree of ethoxylation fundamentally determines the hydrophilic-lipophilic balance and performance characteristics of phosphated linoleic acid derivatives [29] [31]. Products with low ethoxylation degrees (1-3 ethylene oxide units) exhibit predominantly lipophilic character and enhanced oil solubility, while high ethoxylation degrees (>10 units) confer water solubility and hydrophilic properties [5] [11]. Research indicates that ethoxylation degree affects not only solubility but also critical micelle concentration, surface tension reduction, and emulsification performance [11].
Commercial products typically target specific average ethoxylation degrees ranging from 2 to 40 ethylene oxide units depending on intended applications [31]. The statistical nature of the ethoxylation process results in polydisperse products with molecular weight distributions following approximately normal curves centered around the target average [19] [29]. Analytical studies demonstrate that the breadth of this distribution influences product performance, with narrower distributions often providing more consistent properties [29].
The relationship between ethoxylation degree and phosphate ester distribution shows that higher ethoxylation levels generally favor monoester formation over diester products [27]. This trend reflects the increased steric bulk of longer polyethylene glycol chains hindering the formation of diester linkages during phosphorylation [27]. Additionally, the cloud point temperature of ethoxylated phosphates increases linearly with ethoxylation degree, affecting their temperature-dependent performance characteristics [11].
The structural framework of linoleic acid, ethoxylated, phosphated extends to numerous related compounds derived from alternative fatty acid substrates and modification pathways [33] [34]. Phosphated ethoxylates of saturated fatty acids such as stearic acid and palmitic acid share similar phosphate ester linkages but lack the unsaturated bonds characteristic of linoleic acid derivatives [2] [34]. These saturated analogues exhibit enhanced oxidative stability but reduced biological activity compared to their unsaturated counterparts [18].
Oleic acid ethoxylate phosphates represent closely related compounds containing a single double bond at the carbon-9 position, providing intermediate properties between saturated and polyunsaturated derivatives [37]. Research indicates that the degree of unsaturation significantly influences the surface activity and emulsification properties of phosphated fatty acid ethoxylates [37]. Propoxylated fatty acid phosphates, containing propylene oxide rather than ethylene oxide units, exhibit altered hydrophilic-lipophilic balance and temperature sensitivity [34].
Mixed ethoxylate-propoxylate block copolymer phosphates provide enhanced performance characteristics through controlled molecular architecture [34]. These compounds feature distinct hydrophilic ethylene oxide and lipophilic propylene oxide segments that can be precisely positioned to optimize surface activity and application performance [34] [35]. Castor oil ethoxylate phosphates represent naturally-derived alternatives with unique hydroxyl functionality that influences their phosphorylation chemistry and final properties [34].
Compound Type | Fatty Acid Base | Modification | Key Characteristics |
---|---|---|---|
Linoleic Acid Ethoxylate Phosphate | Linoleic Acid (C18:2) | Ethoxylation + Phosphorylation | Polyunsaturated, enhanced reactivity |
Oleic Acid Ethoxylate Phosphate | Oleic Acid (C18:1) | Ethoxylation + Phosphorylation | Monounsaturated, intermediate stability |
Stearic Acid Ethoxylate Phosphate | Stearic Acid (C18:0) | Ethoxylation + Phosphorylation | Saturated, high oxidative stability |
Castor Oil Ethoxylate Phosphate | Ricinoleic Acid | Ethoxylation + Phosphorylation | Hydroxyl functionality, natural origin |
Linoleic acid, ethoxylated, phosphated typically exists as a liquid at room temperature (20°C), presenting as a pale yellow to yellowish colored liquid [2]. The physical appearance can vary from liquid to semi-solid state depending on the degree of ethoxylation and the molecular weight of the final product [2]. Higher molecular weight derivatives, particularly those with extensive ethoxylation, may exhibit semi-solid characteristics at ambient temperature [2].
The compound exhibits characteristic organoleptic properties typical of ethoxylated fatty acid derivatives. The material generally presents as a viscous liquid with mild odor characteristics associated with fatty acid ethoxylates [2]. The color intensity can vary from pale yellow to more pronounced yellowish hues depending on the degree of processing and the specific reaction conditions employed during synthesis [2].
The molecular architecture fundamentally influences the physical state characteristics. The ethoxylation process introduces polyethylene glycol ester linkages with the general formula RCOO-(CH₂CH₂O)ₙH, where the degree of ethoxylation (n) significantly affects the physical properties . Research demonstrates that the ethoxylation process results in a product with molecular weight following the pattern MW = 29 + n × 44, where n represents the number of ethylene oxide units [3].
The aqueous solubility of linoleic acid, ethoxylated, phosphated demonstrates significant enhancement compared to the parent linoleic acid due to the dual modification through ethoxylation and phosphation processes . The ethoxylation introduces hydrophilic polyoxyethylene chains that fundamentally alter the hydrophilic-lipophilic balance, while phosphation introduces anionic character that further enhances water solubility [4].
Research indicates that ethoxylated alcohols can exhibit aqueous solubility exceeding 25 times that of the precursor alcohol [5]. For linoleic acid derivatives, the critical micelle concentration serves as an indicator of aqueous solubility, with typical values ranging from 10 to 100 mg/L for ethoxylated surfactants [6]. The aqueous solubility profile demonstrates pH dependence, with enhanced solubility observed under alkaline conditions due to neutralization of the acidic phosphate group [2] [4].
The solubility characteristics are further influenced by the degree of ethoxylation, with higher ethylene oxide content resulting in improved water solubility [7]. Studies on comparable ethoxylated compounds show solubility values of approximately 0.5 mg/mL in ethanol:phosphate buffered saline (1:1) solution systems [8]. The phosphate functionality imparts both anionic character and enhanced hydrophilicity, contributing to the overall aqueous solubility profile [2] [4].
Linoleic acid, ethoxylated, phosphated exhibits variable solubility in organic solvents depending on the polarity and chemical nature of the solvent system [2]. The compound demonstrates good to excellent solubility in ethanol, which serves as an effective solvent for ethoxylated fatty acid derivatives [8]. The ethoxylated portion of the molecule contributes to compatibility with polar organic solvents, while the fatty acid backbone maintains some affinity for less polar systems [2].
Compatibility studies indicate good solubility in various organic phases including mineral oils, rapeseed oil, and castor oil [2]. The compound shows satisfactory compatibility with aliphatic hydrocarbons, though the degree of compatibility varies with chain length and molecular architecture [2]. Research demonstrates that ethoxylated compounds generally exhibit enhanced compatibility with organic solvents compared to their non-ethoxylated counterparts [7].
The phosphate ester functionality influences organic solvent compatibility through its anionic character and hydrogen bonding capability [2]. Studies on similar phosphate esters indicate variable compatibility ranging from excellent in polar organic solvents to limited compatibility in highly non-polar systems [9] [10]. The overall solvent compatibility profile reflects the amphiphilic nature of the molecule, with solubility parameters influenced by the relative proportions of hydrophilic and lipophilic segments [2].
The thermal stability of linoleic acid, ethoxylated, phosphated is fundamentally influenced by the presence of multiple functional groups susceptible to thermal degradation [11] [12]. Research demonstrates that thermal degradation typically occurs above 80-100°C, with the rate of degradation following temperature-dependent kinetics [11] [12]. The degradation process involves multiple pathways including ester bond cleavage, oxidative degradation of the fatty acid chain, and thermal decomposition of the ethoxylated segments [11].
Thermal degradation studies on linoleic acid indicate that the process follows zero-order kinetics, with formation of various degradation products including conjugated dienes, hydroperoxides, and secondary oxidation products [11] [13]. The presence of double bonds at carbons 9 and 12 in the linoleic acid chain creates sites of particular thermal vulnerability [11]. Research shows that thermal treatment results in geometrical isomerization of the double bonds, with cis-trans isomerization occurring at elevated temperatures [13].
The ethoxylated and phosphated modifications introduce additional thermal stability considerations [7]. The polyethylene glycol chains demonstrate thermal stability up to approximately 180°C under controlled conditions, while the phosphate ester linkages exhibit variable thermal stability depending on pH and atmospheric conditions [7]. Industrial studies indicate that phosphate esters require careful temperature control during processing to maintain structural integrity [7].
Hydrolytic stability of linoleic acid, ethoxylated, phosphated demonstrates pH-dependent characteristics with enhanced stability observed under specific conditions [7] [4]. The compound contains multiple ester linkages susceptible to hydrolytic cleavage, including the fatty acid ester bond, ethoxylated segments, and phosphate ester functionality [14] [7]. Research indicates that hydrolytic stability is generally good under neutral pH conditions, with the ester linkages remaining intact under normal storage and application conditions [7].
Studies on phosphate esters demonstrate that alkaline conditions can enhance stability through neutralization of the acidic phosphate group [7] [4]. The hydrolytic behavior follows the general mechanism of ester hydrolysis, with rate constants dependent on pH, temperature, and ionic strength [14]. Research indicates that the phosphate ester bonds are generally more stable than simple carboxylic acid esters under alkaline conditions [14].
The ethoxylated segments exhibit hydrolytic stability characteristics similar to polyethylene glycol derivatives [5]. Studies indicate that ethoxylated chains demonstrate resistance to hydrolysis under normal environmental conditions, with degradation occurring primarily through oxidative rather than hydrolytic pathways [5]. The overall hydrolytic stability profile reflects the composite behavior of the multiple functional groups present in the molecular structure [7] [4].
The oxidative stability of linoleic acid, ethoxylated, phosphated is primarily determined by the presence of unsaturated bonds in the linoleic acid backbone [11] [15] [16]. The linoleic acid component contains two cis double bonds at positions 9 and 12, which represent the primary sites of oxidative attack [11] [15]. Research demonstrates that these bisallylic positions are particularly susceptible to hydrogen abstraction, initiating the autoxidation cascade [11] [12].
The oxidation mechanism follows the classical lipid peroxidation pathway involving initiation, propagation, and termination phases [11] [16]. During initiation, hydrogen abstraction at the bisallylic positions forms pentadienyl radicals [11]. The propagation phase involves oxygen addition to form conjugated diene hydroperoxides, which can be detected spectrophotometrically at 234 nm [11] [17]. These primary oxidation products subsequently undergo secondary reactions to form aldehydes, ketones, and other degradation products [11] [16].
The ethoxylated and phosphated modifications can influence oxidative stability through several mechanisms [16]. The polyethylene glycol chains may provide some steric hindrance to oxidative attack, while the phosphate group can interact with metal catalysts that promote oxidation [7] [16]. Research indicates that the overall oxidative stability is significantly influenced by storage conditions, with oxygen exclusion and antioxidant addition being critical for maintaining stability [11] [15] [16]. Studies demonstrate that deuterated analogues of linoleic acid show enhanced oxidative stability due to reduced hydrogen abstraction rates [18].
The hydrophilic-lipophilic balance (HLB) value of linoleic acid, ethoxylated, phosphated can be calculated using established methodologies that account for the ethoxylated and phosphated modifications [19] [20] [21]. For ethoxylated fatty acids, the HLB value is typically calculated using the Griffin method: HLB = (weight percent ethylene oxide)/5 [19] [22]. Research indicates that fatty acid ethoxylates generally exhibit HLB values ranging from 6 to 12, depending on the degree of ethoxylation [21] [23].
The phosphation process introduces anionic character that effectively increases the HLB value compared to the non-phosphated ethoxylate [24] [21]. Studies indicate that neutralized anionic surfactants generally show higher HLB values than their non-neutralized counterparts [24]. The HLB significance relates directly to emulsification behavior, with values in the 6-12 range typically indicating suitability for oil-in-water emulsion systems [20] [21].
Experimental determination of HLB values for phosphated ethoxylates requires modified approaches that account for the anionic functionality [20] [25]. Research demonstrates that the phase inversion temperature (PIT) method provides accurate HLB determination for complex surfactant systems [25]. The HLB value directly influences application properties including emulsification efficiency, wetting characteristics, and dispersing power [20] [21].
Linoleic acid, ethoxylated, phosphated demonstrates significant surface tension reduction capabilities characteristic of effective surfactants [26] [2]. Research on comparable phosphated ethoxylates indicates surface tension values in the range of 25-40 mN/m at concentrations above the critical micelle concentration [26] [2]. The surface activity is enhanced by neutralization of the phosphate group, with alkaline conditions generally producing lower surface tension values [26] [2].
Studies on linoleic acid derivatives show critical micelle concentrations in the range of 10-60 μM for fatty acid surfactants [27] [28]. The surface tension reduction capability is influenced by molecular architecture, with the phosphate group contributing to enhanced surface activity through electrostatic interactions [26]. Research demonstrates that ethoxylated phosphate esters exhibit superior wetting properties compared to their non-phosphated counterparts [7] [2].
The surface tension reduction mechanism involves adsorption at the air-water interface with the hydrophobic fatty acid chain oriented toward the air phase and the hydrophilic ethoxylated phosphate group anchored in the aqueous phase [26] [2]. Temperature effects show that phosphate esters maintain effective surface activity at elevated temperatures and demonstrate improved performance in the presence of electrolytes [2].
The critical micelle concentration (CMC) of linoleic acid, ethoxylated, phosphated is influenced by the molecular architecture resulting from ethoxylation and phosphation modifications [6] [28]. Research indicates that fatty acid surfactants typically exhibit CMC values in the range of 10-100 mg/L, with the specific value dependent on hydrophobic chain length and degree of ethoxylation [6] [29]. The CMC represents the concentration threshold above which micelle formation occurs spontaneously [6].
Studies on linoleic acid derivatives indicate CMC values of approximately 167 μM at pH 10 for the parent fatty acid [27]. The ethoxylation and phosphation modifications are expected to alter this value through changes in hydrophilic-lipophilic balance [6]. Research on comparable ethoxylated surfactants shows that increasing ethylene oxide content generally increases the CMC due to enhanced hydrophilicity [29].
The micelle structure involves a hydrophobic core composed of the fatty acid chains with the hydrophilic ethoxylated phosphate groups forming the outer shell [6]. The phosphate functionality contributes to micelle stability through electrostatic interactions, particularly under alkaline conditions where the phosphate groups are fully ionized [26] [6]. Dynamic equilibrium exists between free surfactant molecules and micellized forms above the CMC [6].
The viscosity characteristics of linoleic acid, ethoxylated, phosphated are influenced by molecular weight, degree of ethoxylation, and concentration in solution [2] [30]. Research indicates that ethoxylated surfactants generally exhibit concentration-dependent viscosity profiles, with apparent viscosity increasing significantly at higher concentrations [31] [32]. Studies on comparable systems show viscosity values ranging from 0.008 to 0.146 Pa·s depending on concentration and temperature [32].
The molecular architecture affects rheological behavior through intermolecular interactions between the ethoxylated chains and electrostatic effects from the phosphate groups [31] [2]. Research demonstrates that the viscosity of ethoxylated compounds is temperature-dependent, with activation energies for viscous flow ranging from 3.46 to 11.12 kJ/mol depending on concentration [32]. The phosphate functionality contributes to viscosity through hydrogen bonding and ionic interactions [2].
Temperature effects on viscosity follow Arrhenius-type behavior, with viscosity decreasing exponentially with increasing temperature [32]. Studies indicate that the temperature dependence is concentration-dependent, with higher concentrations showing greater sensitivity to temperature changes [32]. The addition of electrolytes can significantly affect viscosity through modification of intermolecular interactions [2].
The flow behavior of linoleic acid, ethoxylated, phosphated demonstrates non-Newtonian characteristics under specific conditions, particularly at higher concentrations [31] [30]. Research indicates that many surfactant solutions exhibit shear-thinning behavior, where apparent viscosity decreases with increasing shear rate [31] [30]. The specific rheological model depends on concentration, temperature, and the presence of other components [30].
Studies on surfactant systems show that flow behavior can be described by various rheological models including power-law, Herschel-Bulkley, and Carreau models [30]. The choice of model depends on the concentration regime and the degree of molecular association [30]. Research demonstrates that at concentrations near or above the CMC, complex flow behaviors may emerge due to micelle formation and intermolecular interactions [31].